molecular formula C11H11ClN2O2 B13655141 4-Chloro-5,7-dimethoxy-2-methylquinazoline

4-Chloro-5,7-dimethoxy-2-methylquinazoline

Cat. No.: B13655141
M. Wt: 238.67 g/mol
InChI Key: YXZMLDPTYRLREO-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position, methoxy groups at the 5th and 7th positions, and a methyl group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethoxy-2-methylquinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is enhanced to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

    Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Hydrolysis: Formation of demethylated quinazoline derivatives.

Scientific Research Applications

4-Chloro-5,7-dimethoxy-2-methylquinazoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Research: It serves as a precursor for the synthesis of more complex quinazoline derivatives used in various chemical reactions and studies.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dimethoxy-2-methylquinazoline
  • 4-Chloro-2-methylquinazoline
  • 5,7-Dimethoxy-2-methylquinazoline

Comparison

4-Chloro-5,7-dimethoxy-2-methylquinazoline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-5,7-dimethoxy-2-methylquinazoline

InChI

InChI=1S/C11H11ClN2O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3

InChI Key

YXZMLDPTYRLREO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)Cl

Origin of Product

United States

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